molecular formula C24H20FNO3 B11491902 6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B11491902
M. Wt: 389.4 g/mol
InChI Key: FXWHMTQMORIXLU-UHFFFAOYSA-N
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Description

6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a furan ring, and a fluorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline core, the introduction of the furan ring, and the attachment of the fluorophenyl group. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and quinoline rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H20FNO3

Molecular Weight

389.4 g/mol

IUPAC Name

6-butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C24H20FNO3/c1-2-3-4-15-5-10-20-18(13-15)19(24(27)28)14-21(26-20)23-12-11-22(29-23)16-6-8-17(25)9-7-16/h5-14H,2-4H2,1H3,(H,27,28)

InChI Key

FXWHMTQMORIXLU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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